molecular formula C20H14ClN5O2 B2598864 7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one CAS No. 2309589-51-1

7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2598864
CAS No.: 2309589-51-1
M. Wt: 391.82
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Description

7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one is a complex heterocyclic compound This molecule features a triazoloquinazoline core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as 2-aminophenol and a carboxylic acid derivative.

    Construction of the Triazoloquinazoline Core: This step often involves the cyclization of a substituted quinazoline derivative with a triazole precursor under acidic or basic conditions.

    Final Coupling Reaction: The final step involves coupling the oxazole and triazoloquinazoline intermediates. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, depending on the functional groups present.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to speed up the reactions and improve yields.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the oxazole or quinazoline rings, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloquinazolines and oxazoles in various chemical reactions.

Biology and Medicine

In biological and medicinal research, 7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one is investigated for its potential therapeutic properties. It may exhibit activities such as:

    Antimicrobial: Effective against a range of bacterial and fungal pathogens.

    Anticancer: Potential to inhibit the growth of cancer cells through various mechanisms.

    Anti-inflammatory: Reducing inflammation by modulating specific biochemical pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to alter signal transduction pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-methyl-5-phenyl[1,2,4]triazolo[4,3-a]quinoline: Similar in structure but lacks the oxazole ring.

    5-Chloro-2-[3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenyl: Contains a triazole ring but differs in the substitution pattern.

Uniqueness

The uniqueness of 7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one lies in its combined triazoloquinazoline and oxazole structures, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

7-chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2/c1-12-16(23-19(28-12)13-5-3-2-4-6-13)11-25-18-10-22-24-26(18)17-8-7-14(21)9-15(17)20(25)27/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVMUEJGUBWJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=CN=NN4C5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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